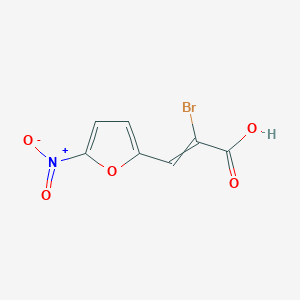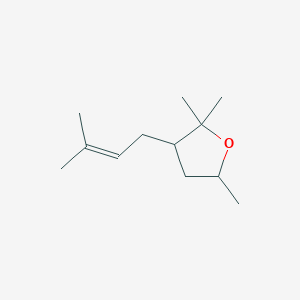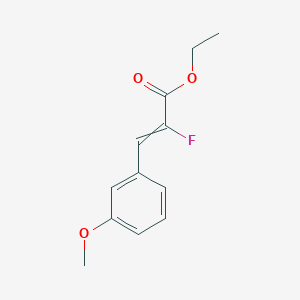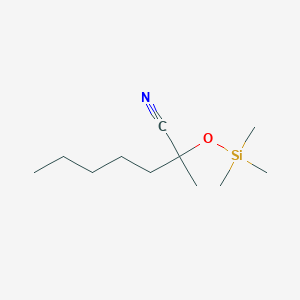
2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid is a chemical compound characterized by the presence of a bromine atom, a nitrofuran ring, and a prop-2-enoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid typically involves the bromination of 3-(5-nitrofuran-2-yl)prop-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the furan ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The furan ring can be oxidized to form various oxygenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of amino derivatives.
Oxidation: Formation of oxygenated furan derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study various biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms . The nitrofuran moiety can generate reactive intermediates that cause oxidative stress and damage to cellular components.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Nitrofuran-2-yl)prop-2-enoic acid: Lacks the bromine atom but shares the nitrofuran and prop-2-enoic acid moieties.
2-Bromo-3-(5-nitrothiophen-2-yl)prop-2-enoic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-Bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid is unique due to the presence of both a bromine atom and a nitrofuran ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Número CAS |
106344-88-1 |
|---|---|
Fórmula molecular |
C7H4BrNO5 |
Peso molecular |
262.01 g/mol |
Nombre IUPAC |
2-bromo-3-(5-nitrofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H4BrNO5/c8-5(7(10)11)3-4-1-2-6(14-4)9(12)13/h1-3H,(H,10,11) |
Clave InChI |
XKLGVQIISGMAJW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C=C(C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)


![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)





